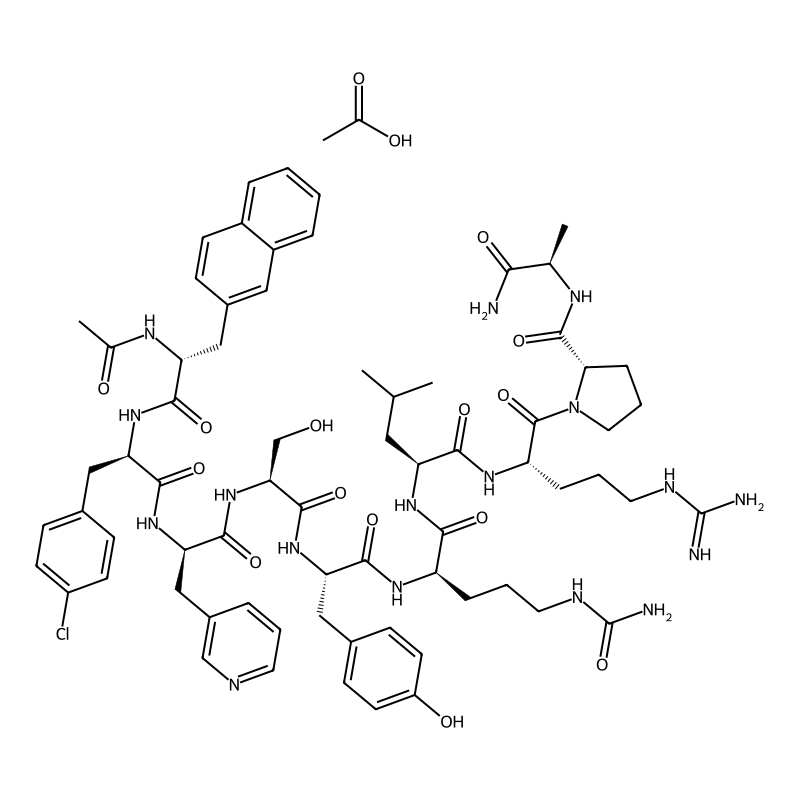

Cetrorelix Acetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Comprehensive Pharmacokinetic Profile of Cetrorelix

Cetrorelix is a synthetic decapeptide and competitive GnRH antagonist. Its pharmacokinetics are characterized by rapid absorption and a dose-dependent half-life, best described by a two-compartment model [1] [2] [3].

| Parameter | Single Dose (0.25 mg) | Single Dose (3 mg) | Multiple Dose (0.25 mg daily) |

|---|---|---|---|

| Time to Cmax (tmax)* | 1.0 hour (0.5 - 1.5) | 1.5 hours (0.5 - 2.0) | 1.0 hour (0.5 - 2.0) |

| Maximum Concentration (Cmax) | 4.97 ng/mL [3] | 28.5 ng/mL [3] | 6.42 ng/mL (Css, max) [3] |

| Terminal Half-Life (t1/2)* | 5.0 hours [3] | 62.8 hours [3] | 20.6 hours [3] |

| Area Under Curve (AUC) | 31.4 ng·h/mL [3] | 536 ng·h/mL [3] | 44.5 ng·h/mL (AUCτ) [3] |

| Absolute Bioavailability | ~85% [4] [3] [5] | ~85% [4] [3] [5] | - |

| Volume of Distribution (Vz) | - | ~1.16 L/kg [3] | - |

| Plasma Protein Binding | ~86% [3] [5] | ~86% [3] [5] | - |

| Primary Excretion Route | Urine (2-4% as unchanged drug) and bile (5-10% as drug and metabolites) [4] [3] | Urine (2-4% as unchanged drug) and bile (5-10% as drug and metabolites) [4] [3] | - |

Note: tmax data presented as median (range); t1/2 after multiple doses shows significant inter-individual variation (4.1 - 179.3 hours) [3].

Mechanism of Action and Pharmacodynamics

Cetrorelix acts as a competitive antagonist at the GnRH receptors in the anterior pituitary. This results in a rapid, dose-dependent suppression of gonadotropin secretion, specifically Luteinizing Hormone (LH) and, to a lesser extent, Follicle-Stimulating Hormone (FSH), without the initial "flare-up" effect associated with GnRH agonists [6] [3] [5].

The diagram below illustrates this pharmacodynamic pathway and the relevant PK/PD modeling approach.

Key pharmacodynamic parameters from clinical studies include:

- IC₅₀ for LH Suppression: Ranges from 0.73 ng/mL to 3.6 ng/mL [1] [2].

- EC₅₀ for LH Surge Delay: Estimated at 1.6 ng/mL for single doses and 1.42 ng/mL for multiple doses [1] [2].

Clinical Dosing, Regimens, and Novel Delivery Systems

Standard Subcutaneous Administration

Two main regimens are used for controlled ovarian stimulation [4] [3]:

- Multiple-Dose Regimen: 0.25 mg administered subcutaneously once daily, starting on day 5 or 6 of ovarian stimulation and continued until the day of hCG trigger.

- Single-Dose Regimen: A single 3 mg dose administered subcutaneously on stimulation day 7 (range 5-9). If hCG is not given within 4 days, supplemental daily 0.25 mg doses should be initiated.

Innovative Formulations in Research

Recent research explores intranasal delivery to enhance brain targeting and minimize systemic exposure.

- Lipid Liquid Crystal Nanoparticles (LLCNs): A 2025 study formulated cetrorelix in LLCNs for intranasal delivery [7]. The formulation showed a particle diameter of ~205 nm, a biphasic release profile (initial 30% burst release followed by sustained release), and promising pharmacokinetic results in rats [7].

- Key Findings: Compared to subcutaneous injection, the LLCN intranasal formulation achieved a significantly lower systemic Cmax (93.1 vs 4983.3 ng/mL) while maintaining a comparable Cmax in brain tissue (238 vs 218 ng/mL), demonstrating successful brain targeting with reduced systemic exposure [7].

Experimental Protocols for PK/PD Analysis

For researchers designing studies, here are methodologies from key publications.

1. Clinical PK/PD Modeling in Women [1]

- Study Design: Placebo-controlled, single subcutaneous doses (1, 3, and 5 mg) administered on day 8 of the menstrual cycle in healthy premenopausal women.

- PK Sampling & Modeling: Serial blood samples for cetrorelix concentration. Data fitted to a two-compartment model with first-order absorption and elimination.

- PD Sampling & Modeling: Frequent measurements of serum LH and FSH. An indirect response sigmoid Emax model was used to link cetrorelix concentrations to the suppression of LH and the delay of the LH surge.

2. Comparative PK After Single & Multiple Doses [2]

- Dosing: Subcutaneous doses (0.25, 0.5, or 1 mg) as a single dose on cycle day 3, or as multiple once-daily doses from day 3 to 16.

- PK Analysis: A two-compartment model was used to estimate parameters. The half-life was longer after multiple doses (54.5 hours) than after a single dose (9.2 hours), suggesting time-dependent pharmacokinetics.

- PD Modeling: An indirect-response Emax model was used, with LH surge delay linked to plasma concentrations via a hypothetical effect compartment.

References

- 1. and pharmacodynamic modeling of Pharmacokinetic , an... cetrorelix [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetic/Pharmacodynamic Modeling of... [ovid.com]

- 3. Cetrotide: Package Insert / Prescribing Information [drugs.com]

- 4. Monograph for Professionals - Drugs.com Cetrorelix [drugs.com]

- 5. Hormone | Cetrorelix acetate Protein | THE BioTek Cetrorelix [thebiotek.com]

- 6. Cetrotide®: GnRH Antagonist for cycle control |Merck Group [hcp.merckgroup.com]

- 7. Intranasal Delivery of Cetrorelix Via Lipid Liquid Crystal Nanoparticles... [link.springer.com]

cetrorelix acetate solubility and stability

Solubility and Basic Properties

Cetrorelix acetate is a decapeptide with gonadotropin-releasing hormone (GnRH) antagonist activity [1]. The following table summarizes its key physicochemical properties and solubility data.

| Property | Details |

|---|---|

| Molecular Formula | C72H96ClN17O16 [2] |

| CAS Number | 145672-81-7 [2] |

| Physical Form | White to off-white solid [2] |

| Solubility in Water | 2 mg/mL (1.34 mM) [2] |

| Solubility in DMSO | 50 mg/mL (33.53 mM) [2] |

| Solubility in Methanol | ~10 mg/mL [3] |

Stability and Storage

This compound is a temperature-sensitive peptide, and its stability is a primary concern in formulation design.

- Recommended Storage: For long-term storage, the powder should be kept sealed at -20°C, away from moisture and light. Once dissolved, stock solutions in water or DMSO are stable for several months at -20°C and for about one month at -20°C when stored sealed [2].

- Stability in Formulation: The commercial product, Cetrotide, is a lyophilized powder that requires refrigeration (2°C to 8°C) and must be reconstituted with sterile water before use [4] [1]. Significant research is focused on developing more stable, ready-to-use liquid injections to overcome the drawbacks of lyophilized powders, such as the need for reconstitution and stability issues related to gel formation [4] [5].

- General Guidance for Refrigerated Drugs: A 2025 review on refrigerated medications highlights that stability during room-temperature excursions can be highly variable and brand-specific [6]. While cetrorelix was not listed in the provided excerpts, the review stresses that for any refrigerated drug, brand-specific stability data from the manufacturer should always be prioritized to avoid compromising potency [6].

Analytical Method for Assay

A validated reversed-phase HPLC method has been developed for the determination of this compound in bulk material and pharmaceutical formulations [1]. The methodology is summarized below.

| Parameter | Description |

|---|---|

| Objective | To determine this compound in bulk and pharmaceutical dosage forms [1]. |

| Column | C18 reversed-phase column (e.g., Lichrospher 250 × 4.60 mm, 5μm) [1]. |

| Mobile Phase | A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in water. B: 0.1% (v/v) TFA in acetonitrile. [1] | | Gradient Program | 90% A for 5 min → to 70% B over 15 min → 70% B for 10 min → to 90% A over 5 min → 90% A for 30 min [1]. | | Flow Rate | 1.0 mL/min [1] | | Detection Wavelength | 275 nm [1] | | Injection Volume | 20 μL [1] | | Linearity Range | 62.5 - 1250 μg/mL (r² = 0.999) [1] | | Validation | The method was validated per ICH guidelines with accuracy >97% and precision (RSD) < 1.6% [1]. |

This method uses gradient elution, which is preferred for peptides like cetrorelix because they tend to exhibit broad peaks and variable retention times under isocratic conditions [1].

Experimental Workflow

For clarity, the following diagram outlines the key steps involved in the sample preparation and analysis of this compound using the described HPLC method.

Experimental workflow for this compound analysis.

Key Insights for Formulation

When working with this compound, consider these points informed by the search results:

- Prioritize Manufacturer Data: For specific stability information, especially regarding temperature excursions, always consult the official manufacturer's documentation (e.g., package insert, Summary of Product Characteristics) as profiles can vary even for the same active ingredient [6].

- Consider Advanced Formulations: Be aware that research is actively exploring more stable liquid formulations of cetrorelix using techniques like complexation with cyclodextrins to prevent gelation and improve shelf-life [4].

- Handle with Care: this compound is classified as a reproductive hazard (Repr. 1B), requiring appropriate safety measures during handling [3].

References

- 1. Development and Validation of a Reversed-phase HPLC ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound (Synonyms: SB-75 acetate) [medchemexpress.com]

- 3. This compound = 98 HPLC 145672-81-7 [sigmaaldrich.com]

- 4. WO2020254952A1 - A stable formulation of cetrorelix [patents.google.com]

- 5. WO2012077131A1 - A stable ready-to-use cetrorelix injection [patents.google.com]

- 6. Stability of Refrigerated Medications at Room Temperature [pmc.ncbi.nlm.nih.gov]

cetrorelix GnRH receptor binding affinity

Chemistry and Mechanism of Action

Cetrorelix is a synthetic decapeptide analog of native Gonadotropin-Releasing Hormone (GnRH). Its mechanism is characterized by competitive and reversible blockade of the GnRH receptor.

- Structural Modifications: Key amino acid substitutions, including D-citrulline at position 6, enhance its receptor binding affinity and stability while eliminating the histamine-release effects seen in earlier-generation antagonists [1] [2].

- Pharmacological Profile: Cetrorelix functions as a pure antagonist for GnRH-stimulated inositol phosphate accumulation and calcium signaling. It also acts as an inverse agonist for GnRH receptor internalization, meaning it can suppress basal receptor signaling even in the absence of the native hormone [1].

Quantitative Binding and Potency Data

The table below summarizes key quantitative data on cetrorelix's receptor interaction and functional potency from comparative studies.

| Parameter | Value/Result for Cetrorelix | Experimental Context |

|---|---|---|

| Binding Affinity (KD) | < 0.5 nM [3] | Binding to human and rat GnRH receptors. |

| Inhibition of Ca2+ Signaling (IC50) | ~1-10 nM [4] | In HEK293 cells expressing GnRHR. 10 nM concentration resulted in significant inhibition [4]. |

| Inhibition of cAMP Accumulation | More potent than Ganirelix & Teverelix [4] | In transfected SH-SY5Y neuroblastoma cells. |

| Relative Potency | Higher than Ganirelix and Teverelix [4] | Based on inhibition of GnRH-induced intracellular Ca2+ increase. |

Experimental Protocols for Key Assays

The quantitative data for cetrorelix is typically generated using the following established in vitro protocols.

Intracellular Calcium (Ca²⁺) Increase Inhibition

This assay measures the antagonist's ability to block the rapid release of calcium ions, a primary downstream event of GnRHR activation.

- Cell Models: GnRHR-transfected HEK293 cells, GnRHR-transfected SH-SY5Y neuroblastoma cells, or mouse pituitary LβT2 cells endogenously expressing mGnRHR [4].

- Biosensor: Cells are transfected with a bioluminescent Ca²⁺ biosensor (e.g., GFP-Aequorin).

- Measurement: Intracellular Ca²⁺ is measured using Bioluminescence Resonance Energy Transfer (BRET).

- Procedure:

- Establish a GnRH dose-response curve to determine the EC50 value.

- Stimulate cells with a fixed concentration of GnRH (e.g., 3 x EC50).

- Co-administer increasing concentrations of Cetrorelix (e.g., 1 pM–1 µM).

- Record the BRET signal kinetics for ~150 seconds.

- Calculate the Area Under the Curve (AUC) for the Ca²⁺ response and plot it against the antagonist concentration to determine inhibitory potency [4].

Receptor Binding Affinity Assays

These experiments directly quantify the binding interaction between cetrorelix and the GnRH receptor.

- Method: Competitive binding assays using radiolabeled or fluorescently tagged ligands.

- Procedure:

- Prepare cell membranes or whole cells expressing the human GnRH receptor.

- Incubate the receptors with a fixed concentration of a known radioiodinated GnRH analog (e.g., [¹²⁵I]-GnRH) in the presence of increasing concentrations of unlabeled Cetrorelix.

- Allow the binding to reach equilibrium.

- Separate the bound ligand from the free ligand (e.g., by filtration or centrifugation).

- Measure the radioactivity of the bound fraction.

- The concentration of Cetrorelix that displaces 50% of the labeled ligand (IC50) is used to calculate the equilibrium dissociation constant (K𝐷) [3].

GnRH Receptor Signaling Pathway and Cetrorelix Inhibition

The diagram below illustrates the key signaling pathways activated by the GnRH receptor and the points where Cetrorelix acts as a competitive blocker.

This diagram shows the primary Gαq/11-mediated signaling cascade. Note that GnRHR can also couple to other pathways, such as Gαs, leading to cAMP production, which Cetrorelix also inhibits [4] [2].

Key Insights for Drug Development

- Ligand Bias: The cetrorelix-occupied GnRH receptor is functionally distinct. It acts as a pure antagonist for some pathways (e.g., calcium) but an inverse agonist for others (e.g., receptor internalization). This ligand bias means its effects are dependent on the cellular context [1].

- Species Specificity: One study noted that cetrorelix's binding affinity and in vitro antagonistic potency were surprisingly similar for both human and rat GnRH receptors, indicating a potential advantage in translational research [3].

- Structural Insights: Research using receptor mutants has shown that although cetrorelix and other potent antagonists may have similar overall potency, they can have distinct interactions within the ligand-binding pocket (e.g., differential dependence on residues W101 and N102) [3].

References

- 1. Cetrorelix - an overview | ScienceDirect Topics [sciencedirect.com]

- 2. GnRH Peptide Antagonist: Comparative Analysis of ... [mdpi.com]

- 3. Structure-function studies of linear and cyclized peptide ... [pubmed.ncbi.nlm.nih.gov]

- 4. GnRH Antagonists Produce Differential Modulation of the ... [pmc.ncbi.nlm.nih.gov]

Pharmaceutical Composition & Physicochemical Properties

The table below summarizes the core specifications of Cetrorelix Acetate for Injection as a lyophilized powder [1] [2] [3]:

| Property | Specification |

|---|---|

| Description | Sterile, white, lyophilized (freeze-dried) powder for subcutaneous injection after reconstitution [2] [4]. |

| Active Ingredient | This compound [1] [2]. |

| Strength per Vial (0.25 mg) | 0.26-0.27 mg this compound, equivalent to 0.25 mg cetrorelix [1] [2] [3]. |

| Key Excipient | 54.80 mg Mannitol per vial [1] [2] [3]. |

| Molecular Formula | C₇₀H₉₂ClN₁₇O₁₄ (for the free base) [2] [4]. |

| Molecular Weight | 1431.06 g/mol (for the free base) [2] [4]. |

| Purity (API) | ≥98% as determined by RP-HPLC [5] [4]. |

| Recommended Storage | Unreconstituted vials: 2-8°C (0.25 mg) or up to 25°C (3 mg); protect from light and moisture [6]. Lyophilized API: below -18°C, desiccated [4]. |

Analytical Methodology & Validation

A validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is suitable for assaying cetrorelix in bulk and pharmaceutical dosage forms [7]. The following table outlines the validated parameters:

| Validation Parameter | Results / Conditions |

|---|---|

| Chromatographic Column | C18 (e.g., Lichrospher 250 mm x 4.60 mm, 5μm) [7]. |

| Mobile Phase | Gradient of A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in water, and B: 0.1% (v/v) TFA in acetonitrile [7]. |

| Detection Wavelength | 275 nm [7]. |

| Linear Range | 62.5 - 1250 μg/mL (r² = 0.999) [7]. |

| Limit of Detection (LOD) | 15.6 μg/mL [7]. |

| Limit of Quantification (LOQ) | 62.5 μg/mL [7]. |

| Accuracy (Method Recovery) | > 97% [7]. |

| Precision (Repeatability) | Intra-day RSD < 0.3%; Inter-day RSD < 1.6% [7]. |

Pharmacological & Pharmacokinetic Profile

This compound is a synthetic decapeptide antagonist of Gonadotropin-Releasing Hormone (GnRH) [6] [1] [2]. The diagram below illustrates its mechanism of action and metabolic pathway.

Cetrorelix blocks GnRH receptors, preventing LH/FSH release and ovulation. It is metabolized by peptidases into peptide fragments [6] [1] [2].

The pharmacokinetic parameters for different dosing regimens are summarized below [1] [2] [3]:

| Pharmacokinetic Parameter | Single 3 mg Dose | Single 0.25 mg Dose | Multiple 0.25 mg Dose (Daily) |

|---|---|---|---|

| tmax (Time to Cmax) | 1.5 hours | 1.0 hour | 1.0 hour |

| t½ (Elimination Half-life) | 62.8 hours | 5.0 hours | 20.6 hours |

| Cmax (Max Concentration) | 28.5 ng/mL | 4.97 ng/mL | 6.42 ng/mL |

| AUC (Exposure) | 536 ng·h/mL | 31.4 ng·h/mL | 44.5 ng·h/mL |

| Bioavailability | ~85% | ~85% | ~85% |

| Protein Binding | ~86% | ~86% | ~86% |

| Primary Elimination | Peptidase metabolism; ~2-4% excreted unchanged in urine within 24 hours [1] [2] [3]. |

Key Considerations for Researchers

- Reconstitution and Stability: The lyophilized powder must be reconstituted with sterile water for injection immediately before use, as the solution contains no preservatives [6]. The stability of the reconstituted solution should be established under specific storage conditions.

- Specification Setting: The provided HPLC method [7] is a robust starting point for creating in-house specifications for assay, purity, and related substances for both the API and finished drug product.

- Pharmacology in Formulation: Understanding the relatively long half-life of the 3 mg dose and the non-linear pharmacokinetics with multiple dosing is crucial for designing effective controlled ovarian stimulation protocols [6] [1].

References

- 1. Label: CETRORELIX- this compound kit - DailyMed - NIH [dailymed.nlm.nih.gov]

- 2. This compound for Injection 0.25 mg [dailymed.nlm.nih.gov]

- 3. Label: this compound kit [dailymed.nlm.nih.gov]

- 4. This compound Protein [prospecbio.com]

- 5. This compound = 98 HPLC 145672-81-7 [sigmaaldrich.com]

- 6. Cetrorelix Monograph for Professionals [drugs.com]

- 7. Development and Validation of a Reversed-phase HPLC ... [pmc.ncbi.nlm.nih.gov]

Pharmaceutical Profile and Mechanism of Action

Cetrorelix acetate is a synthetic analog of native GnRH with amino acid substitutions at positions 1, 2, 3, 6, and 10. Its molecular formula is C70H92ClN17O14, with a molecular weight of 1431.06 g/mol as an anhydrous free base [1] [2] [3].

The compound acts through competitive antagonism of the GnRH receptor in the anterior pituitary [4] [5]. It binds reversibly to membrane receptors, blocking endogenous GnRH and suppressing the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) in a dose-dependent manner [2] [3]. This mechanism provides immediate suppression without the initial "flare-up" effect associated with GnRH agonists [6].

The diagram below illustrates the mechanism of action of this compound in preventing premature LH surges.

Pharmacokinetics and Metabolism

This compound is administered via subcutaneous injection and has an absolute bioavailability of 85% [1] [4] [2]. Key pharmacokinetic parameters from clinical studies are summarized in the table below.

| Parameter | Single Dose 3 mg | Single Dose 0.25 mg | Multiple Dose 0.25 mg |

|---|---|---|---|

| tmax (hours) | 1.5 (median) | 1.0 (median) | 1.0 (median) |

| t½ (hours) | 62.8 (geometric mean) | 5.0 (geometric mean) | 20.6 (geometric mean) |

| Cmax (ng/mL) | 28.5 (geometric mean) | 4.97 (geometric mean) | 6.42 (geometric mean) |

| AUC (ng·h/mL) | 536 (geometric mean) | 31.4 (geometric mean) | 44.5 (geometric mean) |

| Volume of Distribution (Vz) | 1.16 L/kg (mean) | 1.16 L/kg (mean) | 1.16 L/kg (mean) |

| Clearance (CL) | 1.28 mL/min/kg (mean) | 1.28 mL/min/kg (mean) | 1.28 mL/min/kg (mean) |

| Protein Binding | 86% | 86% | 86% |

Table: Summary of pharmacokinetic parameters of this compound in healthy adult females [2] [3].

Cetrorelix undergoes minimal hepatic metabolism via cytochrome P450 enzymes and is primarily metabolized by peptidases in the bloodstream, with the (1-4) peptide fragment as the predominant metabolite [4] [2]. A small percentage of the dose is excreted as unchanged drug and metabolites in urine (2-4%) and bile (5-10%) [1] [3].

Clinical Application and Dosing Protocols

In ART, this compound is indicated for the inhibition of premature LH surges in women undergoing COS [4] [2]. Two primary dosing regimens are well-established:

- Multiple-Dose Protocol: 0.25 mg administered subcutaneously daily, typically starting on stimulation day 5 or 6 (or when the lead follicle reaches 12-14 mm) and continued until the day of hCG administration [2] [6] [7].

- Single-Dose Protocol: A single 3 mg subcutaneous dose administered usually on stimulation day 7. If hCG is not given within 4 days, a daily 0.25 mg dose should be initiated until hCG administration [1] [2] [8].

Clinical studies demonstrate that both protocols are equally effective in preventing premature LH surges, with comparable pregnancy rates [6] [8]. The multiple-dose protocol is more common in clinical practice [6].

Safety and Tolerability Profile

This compound is generally well-tolerated, with a safety profile characterized by predictable and manageable adverse effects.

| Category | Details |

|---|---|

| Common Adverse Effects | Local injection site reactions (redness, swelling, pruritus, bruising); Nausea (~1.3%); Headache (~1.1%) [7] [9]. |

| Serious Risks | Ovarian Hyperstimulation Syndrome (OHSS) (~3.5%); Severe hypersensitivity reactions (anaphylaxis) [7] [9]. |

| Contraindications | Severe renal impairment; Known hypersensitivity to cetrorelix, mannitol, or other GnRH analogs; Pregnancy or breastfeeding [1] [7] [9]. |

| Warnings & Precautions | Exclude pregnancy before initiation; Monitor for hypersensitivity after first injection; May cause transient elevations in liver enzymes (ALT, AST, GGT) [7]. |

Research and Development Context

Cetrorelix represents the first "third-generation" GnRH antagonist approved for clinical use in Europe in 1999 [6]. While its primary approved indication is in ART, early-stage research has explored its potential in treating benign prostatic hyperplasia, premenopausal breast cancer, endometriosis, and uterine fibroids, though development for these indications was discontinued [1].

More recent preclinical research suggests its potential in treating polycystic ovary syndrome (PCOS). A 2018 study in Nature Medicine showed that cetrorelix prevented the development of reproductive defects in a mouse model of PCOS induced by anti-Müllerian hormone injection [1].

References

- 1. Cetrorelix - Wikipedia [en.wikipedia.org]

- 2. Cetrorelix Injection: Package Insert / Prescribing Info [drugs.com]

- 3. DailyMed - CETROTIDE- this compound kit [dailymed.nlm.nih.gov]

- 4. Cetrorelix: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 5. Cetrotide® mechanism of action during the ART process [hcp.merckgroup.com]

- 6. Cetrorelix in reproductive medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cetrotide (cetrorelix) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]

- 8. Prospective, randomized trial comparing this compound ... [pubmed.ncbi.nlm.nih.gov]

- 9. Cetrorelix (Cetrotide) - Uses, Side Effects, and More [webmd.com]

Quantitative Pharmacodynamic & Pharmacokinetic Data

The tables below summarize key quantitative data on Cetrorelix's effects and its behavior in the body.

Table 1: Pharmacodynamic Effects on Hormone Suppression

| Parameter | Effect of Cetrorelix | Notes & Context |

|---|---|---|

| Onset of LH Suppression | 1-2 hours [1] | 1 hour (3 mg dose); 2 hours (0.25 mg dose). |

| LH Surge & Ovulation Postponement | Dose-dependent [2] | Single SC doses of 3 mg and 5 mg postponed LH surge/ovulation by median of 7.0 and 10.0 days, respectively [2]. |

| LH Suppression vs. FSH | More pronounced effect on LH [1] | FSH levels are less affected at doses used during COS [1]. |

| Reversibility | Effects are reversible [3] [1] | Spontaneous ovulation observed in the cycle following treatment [3]. |

Table 2: Key Pharmacokinetic Parameters

| Parameter | Single Dose (0.25 mg) | Single Dose (3 mg) | Multiple Dose (0.25 mg) |

|---|---|---|---|

| tmax (Time to Cmax) | 1.0 hour (median) [1] | 1.5 hours (median) [1] | 1.0 hour (median) [1] |

| Cmax (Peak Concentration) | 4.97 ng/mL (geo. mean) [1] | 28.5 ng/mL (geo. mean) [1] | 6.42 ng/mL (geo. mean) [1] |

| t1/2 (Elimination Half-life) | ~5.0 hours (median) [1] | ~62.8 hours (median) [1] | ~20.6 hours (median) [1] |

| Absolute Bioavailability | 85% [1] [4] | 85% [1] | - |

| Protein Binding | 86% [1] [4] | 86% [1] | - |

| Volume of Distribution (Vz) | - | ~1.16 L/kg [1] [4] | - |

Experimental Protocols and Clinical Application

In clinical practice, Cetrorelix is used in flexible or fixed GnRH antagonist protocols for Controlled Ovarian Stimulation (COS). The typical multi-dose protocol is outlined below.

Key Methodological Considerations from Clinical Studies:

- Initiation Timing: In the multiple-dose regimen, Cetrorelix 0.25 mg is typically started on day 5 or 6 of ovarian stimulation [1]. It can be initiated when the dominant follicle reaches 12-14 mm in diameter or when serum estradiol levels exceed 300 pg/ml [5] [3].

- Dosing: The content of one vial (0.25 mg) is administered subcutaneously every 24 hours until and including the day of ovulation trigger [3] [1].

- Outcome Measures: Key efficacy endpoints in clinical trials include the incidence of premature LH surges (defined as LH ≥10 U/L) [5], number of oocytes retrieved, fertilization rates, and ultimately live birth rates [5] [1].

- Individualized LH Suppression: Emerging research suggests optimal LH suppression thresholds may vary. One study recommends a ratio of basal LH to LH on trigger day between 1.29-2.05 for normal responders and 2.40-3.69 for high responders to optimize live birth rates [6].

Key Clinical Advantages and Safety

- Superior LH Surge Control: Compared to ganirelix, cetrorelix demonstrated lower incidences of premature LH surges (LH ≥10 U/L) [5].

- Reduced OHSS Risk: The GnRH antagonist protocol, including cetrorelix, is associated with a significantly lower risk of Ovarian Hyperstimulation Syndrome (OHSS) compared to agonist protocols [5] [3]. One large study found a lower overall OHSS incidence with cetrorelix (0.4%) compared to ganirelix (1.1%) [5].

- Favorable Endometrial Receptivity: Cetrorelix was associated with more favorable endometrial receptivity parameters, including a higher rate of Type A endometrial morphology [5].

- Comparable Live Birth Rates: Live birth rates between cetrorelix and ganirelix have been found to be comparable, demonstrating its efficacy without compromising ultimate success rates [5].

References

- 1. Cetrorelix Acetate for Injection 0.25 mg [dailymed.nlm.nih.gov]

- 2. Pharmacodynamic effects and plasma pharmacokinetics of ... [sciencedirect.com]

- 3. Cetrorelix in reproductive medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cetrorelix: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 5. Comparison of pregnancy outcomes and safety between ... [pmc.ncbi.nlm.nih.gov]

- 6. Ovarian response determines the luteinizing hormone ... [pmc.ncbi.nlm.nih.gov]

Cetrorelix Acetate Protein Binding and Pharmacokinetic Profile

| Parameter | Value / Characterization | Additional Context |

|---|---|---|

| Protein Binding | 86% [1] [2] | - |

| Primary Binding Protein | Albumin (inferred) | Binds to serum albumin, a common carrier for peptides [1]. |

| Binding Saturation | Linear, non-saturable | Binding is constant across therapeutic concentrations [1]. |

| Volume of Distribution (Vd) | 1.16 L/kg [1] | Suggests distribution is primarily within the plasma volume. |

| Clearance (CL) | 1.28 mL/min·kg [1] | Relatively low clearance rate. |

| Elimination Half-Life | 62.8 hours (3 mg single dose); 20.6 hours (0.25 mg multiple doses) [2] | Half-life is dose-dependent. |

Experimental Protocols for Protein Binding Determination

While specific methodological details for cetrorelix protein binding studies are not fully outlined in the search results, the following established techniques are standard in the field for obtaining such data.

Equilibrium Dialysis

This method is considered the gold standard for determining protein binding as it does not disturb the equilibrium between bound and unbound drug.

- Principle: A semi-permeable membrane separates a protein-containing compartment (e.g., plasma or albumin solution) from a protein-free buffer compartment. The drug is added to the protein side and allowed to diffuse until equilibrium is reached.

- Procedure:

- Sample Preparation: Incubate cetrorelix with human plasma or a solution of human serum albumin (HSA) at a physiological concentration (e.g., 40 mg/mL).

- Dialysis: Load the protein-drug mixture into one side of the dialysis chamber and buffer into the other.

- Incubation: Perform dialysis for a predetermined time (e.g., 4-24 hours) at 37°C with gentle agitation to reach equilibrium.

- Analysis: Measure the concentration of cetrorelix in both chambers after dialysis using a validated method like High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS).

- Calculation: The fraction of drug unbound (fu) is calculated as (Concentration in buffer chamber / Concentration in plasma chamber). Protein binding (%) = (1 - fu) × 100.

Ultrafiltration

This is a rapid method suitable for drugs that do not adhere to the ultrafiltration device.

- Principle: The protein-drug mixture is placed in a device with an ultrafiltration membrane. Centrifugation forces the unbound drug, along with water and small molecules, through the membrane, while the protein and bound drug are retained.

- Procedure:

- Incubation: Incubate cetrorelix with plasma or HSA solution at 37°C.

- Ultrafiltration: Transfer the mixture to an ultrafiltration device and centrifuge at a controlled speed and temperature.

- Analysis: Assay the concentration of cetrorelix in the filtrate (unbound drug) and in the initial mixture (total drug).

- Calculation: The fraction unbound (fu) is (Concentration in filtrate / Concentration in initial mixture). Protein binding (%) is then calculated.

The following diagram illustrates the logical workflow for determining protein binding using these two primary methods.

Mechanism of Action and Pathway

Cetrorelix is a competitive antagonist of the Gonadotropin-Releasing Hormone (GnRH) receptor. The following diagram details the signaling pathway and the point of cetrorelix's intervention.

Research and Development Implications

The high protein binding of cetrorelix has several important implications for its clinical and research use:

- Drug Efficacy: High protein binding can influence the free, pharmacologically active concentration of the drug, which is critical for its efficacy in preventing premature LH surges [1] [2].

- Drug-Drug Interactions: While no formal drug interaction studies are cited in the available literature, the potential for interaction with other highly protein-bound drugs exists theoretically and should be considered in clinical trial design [2].

References

cetrorelix metabolism and excretion

Metabolism and Excretion Pathways

Cetrorelix undergoes proteolytic metabolism rather than conventional Phase I or Phase II enzyme-mediated metabolism. The primary metabolites are truncated peptide fragments resulting from peptidase activity [1] [2] [3].

- Primary Metabolic Pathway: The predominant metabolite found in both in vitro and in vivo studies is the (1-4) peptide fragment [2]. Other observed metabolites include the (1-9), (1-7), and (1-6) peptides [2].

- *In Vitro* Stability Studies: Incubation with human liver microsomes and hepatocytes confirmed cetrorelix's stability against cytochrome P450-mediated (Phase I) and UDP-glucuronosyltransferase-mediated (Phase II) metabolism. The compound was degraded in a plasma-to-water gradient, indicating susceptibility to peptidases present in biological fluids [4].

- Excretion Routes: The primary excretion route is biliary, with a smaller portion eliminated renally [2] [3]. The following table summarizes the excretion data from a human study after a 10 mg subcutaneous dose:

| Excretion Route | Percentage of Dose | Components Excreted |

|---|---|---|

| Bile | 5% - 10% | Unchanged cetrorelix and the (1-9), (1-7), (1-6), and (1-4) peptide metabolites [2]. |

| Urine | 2% - 4% | Unchanged cetrorelix only [2]. |

| Total Recovery (over 24 hours) | 7% - 14% | Cetrorelix and its metabolites [2]. |

The low total recovery over 24 hours suggests that a significant portion of the dose may remain in tissues or be excreted over a longer period [2].

Quantitative Pharmacokinetic Profile

The pharmacokinetics of cetrorelix are linear and dose-proportional over the range of 1 mg to 5 mg [5] [6]. Key parameters from human studies are summarized below:

| Parameter | Single Dose (3 mg) | Single Dose (0.25 mg) | Multiple Dose (0.25 mg daily) |

|---|---|---|---|

| tmax (Time to Cmax) | 1.5 hours | 1.0 hour | 1.0 hour [2] |

| Cmax (Peak Concentration) | 28.5 ng/mL | 4.97 ng/mL | 6.42 ng/mL [2] |

| AUC (Exposure) | 536 ng·h/mL | 31.4 ng·h/mL | 44.5 ng·h/mL [2] |

| t½ (Elimination Half-life) | 62.8 hours | 5.0 hours | 20.6 hours [2] |

| Absolute Bioavailability | ~85% [1] [2] [3] | ||

| Volume of Distribution (Vz) | ~1.16 L/kg [1] [2] | ||

| Plasma Protein Binding | 86% [1] [2] [3] |

The notable difference in half-life between the single 0.25 mg dose and multiple 0.25 mg doses is attributed to the flip-flop pharmacokinetics phenomenon, where the absorption rate from the subcutaneous tissue is slower than the elimination rate, making absorption the rate-limiting step [3].

Experimental Protocols for Disposition Studies

The foundational data on cetrorelix's disposition comes from well-defined animal studies, the protocols of which can serve as a reference for future research.

- Radiolabeled Compound Administration: The core study used 14C-labeled cetrorelix (specific radioactivity of 10.09 MBq/mg) synthesized with a uniformly labeled 14C-phenyl ring on the 4-Cl-D-phenylalanine amino acid position [4]. This radiolabeling allowed for precise tracking of the drug and its metabolites.

- Animal Models and Dosing: Studies were conducted in both male and female rats and dogs. The compound was administered via subcutaneous injection, and animals were housed in metabolism cages for separate collection of urine, feces, and expired air (for 14CO2) [4].

- Sample Collection and Analysis:

- Bile Collection: Rats were cannulated for bile duct collection. In dogs, bile was collected via a permanent fistula into sealed containers [4].

- Metabolite Profiling: Plasma, urine, and bile samples were analyzed using a combination of high-performance liquid chromatography (HPLC) and liquid scintillation counting (LSC) to separate and quantify cetrorelix and its metabolites [4] [7].

- Plasma Protein Binding: This was determined ex vivo in dogs using ultrafiltration and subsequent measurement of the radioactive concentration in the filtrate versus the retentate [4].

Metabolic Pathway Visualization

The following diagram illustrates the primary metabolic and excretion pathways of cetrorelix, as identified in the scientific literature.

This diagram summarizes the key process: cetrorelix is metabolized by peptidases into smaller peptide fragments, which are primarily excreted via the bile, while a small fraction of the unchanged drug is excreted in the urine.

Key Summary for Researchers

- Metabolic Profile: Cetrorelix demonstrates high metabolic stability against canonical hepatic enzymes but is susceptible to cleavage by peptidases. The (1-4) peptide is the dominant metabolite.

- Disposition and Recovery: The drug is widely distributed, highly protein-bound, and primarily eliminated via the biliary-fecal route, with incomplete recovery in excreta over a 24-hour period.

- Dose-Dependent Kinetics: The elimination half-life is highly dose-dependent, which is a critical consideration for dosing regimen design.

References

- 1. Cetrorelix: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 2. Cetrorelix Acetate for Injection 0.25 mg [dailymed.nlm.nih.gov]

- 3. Cetrorelix Monograph for Professionals [drugs.com]

- 4. Disposition and Metabolism of Cetrorelix, A Potent ... [sciencedirect.com]

- 5. Pharmacodynamic effects and plasma pharmacokinetics of ... [sciencedirect.com]

- 6. Pharmacokinetic and pharmacodynamic modeling of ... [pubmed.ncbi.nlm.nih.gov]

- 7. [PDF] Disposition and metabolism of cetrorelix, a potent ... [semanticscholar.org]

cetrorelix acetate description synthetic decapeptide

Pharmacology and Pharmacokinetics

Cetrorelix acetate binds competitively to GnRH receptors in the pituitary gland, rapidly suppressing the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) without an initial "flare-up" effect associated with GnRH agonists [1] [2]. This direct inhibition prevents a premature LH surge, thereby preventing early ovulation and allowing for the continued development of mature oocytes [3] [4].

The pharmacokinetic profile of this compound is characterized by rapid absorption and dose-dependent elimination. Key parameters from clinical studies are summarized in the table below.

| Pharmacokinetic Parameter | Single Dose (0.25 mg) | Single Dose (3 mg) | Multiple Dose (0.25 mg) |

|---|---|---|---|

| tmax (Time to Cmax) | 1.0 hour (0.5-1.5) [3] | 1.5 hours (0.5-2) [3] | 1.0 hour (0.5-2) [3] |

| t1/2 (Elimination Half-life) | 5.0 hours (2.4-48.8) [3] | 62.8 hours (38.2-108) [3] | 20.6 hours (4.1-179.3) [3] |

| Cmax (Maximum Concentration) | 4.97 ng/mL (4.17-5.92) [3] | 28.5 ng/mL (22.5-36.2) [3] | 6.42 ng/mL (5.18-7.96) [3] |

| AUC (Area Under Curve) | 31.4 ng·h/mL (23.4-42.0) [3] | 536 ng·h/mL (451-636) [3] | 44.5 ng·h/mL (36.7-54.2) [3] |

| Bioavailability | ~85% (subcutaneous) [3] [1] | ||

| Volume of Distribution | ~1.16 L/kg [3] [1] | ||

| Protein Binding | ~86% [3] [1] | ||

| Clearance | 1.28 mL/min·kg [3] [1] |

Additional characteristics of its pharmacokinetics include:

- Distribution: Concentrations in follicular fluid are similar to plasma on the day of oocyte retrieval [3].

- Metabolism: It is not metabolized by hepatic cytochrome P450 systems but is degraded by peptidases into smaller peptide fragments, with the (1-4) peptide being the predominant metabolite [3] [1].

- Excretion: Only 2-4% of a dose is excreted unchanged in urine within 24 hours. Between 5-10% of a dose is recovered in bile as cetrorelix and its metabolites over the same period [3].

Experimental Protocols and Clinical Application

In clinical practice, this compound is a standard component of the GnRH antagonist protocol for Controlled Ovarian Stimulation (COS). The following diagram illustrates the typical workflow and mechanism of action within this protocol.

Clinical workflow of this compound in a GnRH antagonist protocol and its core mechanism of action.

Key Clinical Considerations

- Initiation: this compound (0.25 mg) is typically initiated on day 5 or 6 of ovarian stimulation, or when the leading follicle reaches 12-14 mm in diameter [2] [5] [4].

- Dosing Protocols: The multiple-dose protocol (0.25 mg daily) is the most common. A single-dose protocol (3 mg) can also be used, offering a protection period of at least 4 days; if ovulation is not triggered within this window, daily 0.25 mg doses should commence [3] [2].

- Efficacy: Clinical studies demonstrate that this compound is highly effective, preventing premature LH surges in 95-97% of patients [4]. Recent real-world evidence shows comparable live birth rates between cetrorelix and other GnRH antagonists like ganirelix, with cetrorelix potentially offering superior LH surge control and a lower risk of Ovarian Hyperstimulation Syndrome (OHSS) [5].

Safety and Tolerability Profile

This compound is generally well-tolerated. The most frequently reported adverse reactions are mild to moderate local injection site reactions, such as redness, swelling, and itching [2] [4]. Systemic allergic reactions are rare, but due to this risk, the first injection should be administered under medical supervision [4]. Its use is contraindicated in women with known hypersensitivity to cetrorelix or similar peptide hormones, severe kidney impairment, and during pregnancy or breastfeeding [2] [4].

Other Research Applications

Beyond its primary use in reproductive medicine, research indicates that this compound possesses direct antiproliferative and pro-apoptotic effects on certain hormone-sensitive cancer cells, including those from uterine leiomyoma (fibroids), endometrial cancer, and ovarian cancer [6] [7]. This suggests potential therapeutic applications in oncology, though these are still investigational.

References

- 1. Cetrorelix: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 2. Cetrorelix in reproductive medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound for Injection 0.25 mg [dailymed.nlm.nih.gov]

- 4. Cetrotide | European Medicines Agency (EMA) [ema.europa.eu]

- 5. Comparison of pregnancy outcomes and safety between ... [pmc.ncbi.nlm.nih.gov]

- 6. | CAS 145672-81-7 | AbMole BioScience this compound [abmole.com]

- 7. Effect of this compound on apoptosis and ... [sciencedirect.com]

Comprehensive Technical Guide: Cetrorelix (GnRH Antagonist) vs. GnRH Agonists

Introduction and Core Mechanistic Differences

Gonadotropin-Releasing Hormone (GnRH) analogues are pivotal therapeutic agents for manipulating the hypothalamic-pituitary-gonadal (HPG) axis. Cetrorelix, a third-generation GnRH antagonist, and classical GnRH agonists represent two distinct classes with fundamentally different mechanisms of action and clinical profiles [1]. GnRH agonists function through receptor desensitization, initially causing a "flare-up" stimulation of gonadotropin release before leading to pituitary downregulation [2]. In stark contrast, Cetrorelix operates through competitive receptor blockade, immediately inhibiting GnRH receptor signaling without any initial stimulatory phase [3] [4]. This fundamental mechanistic difference underlies their distinct therapeutic profiles, with Cetrorelix offering immediate suppression without the hormonal surge associated with agonist therapies, making it particularly valuable in clinical scenarios requiring rapid hormonal control [5].

Detailed Mechanism of Action

Cetrorelix: Direct Competitive Antagonism

Cetrorelix is a synthetic decapeptide that binds competitively to GnRH receptors in the anterior pituitary without activating them [3] [4]. This blockade prevents endogenous GnRH from binding to its receptors, resulting in rapid suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion within hours of administration [3]. The suppression is dose-dependent and maintains gonadotropin levels at baseline without the initial stimulation characteristic of agonist agents [6] [7].

Key Pharmacological Properties [3]:

- Binding Affinity: Competes with natural GnRH for membrane receptors on pituitary cells

- Onset of Action: Rapid suppression within hours of administration

- Half-life: Approximately 62.8 hours following subcutaneous administration

- Bioavailability: 85% after subcutaneous injection

- Protein Binding: 86%

- Metabolism: Transformed by peptidases, with the (1-4) peptide as the predominant metabolite

GnRH Agonists: Desensitization Through Overstimulation

GnRH agonists (e.g., triptorelin, buserelin, leuprolide) initially stimulate GnRH receptors, causing a pronounced increase in LH and FSH secretion ("flare-up effect") [2] [5]. During continuous administration, these agents lead to pituitary desensitization through receptor downregulation and post-receptor signaling disruption [2]. This results in decreased gonadotropin secretion and subsequent suppression of gonadal steroid production after approximately 1-2 weeks of treatment [5].

Comparative signaling pathways of Cetrorelix versus GnRH agonists showing immediate competitive blockade versus delayed desensitization.

Quantitative Comparative Analysis

Hormonal Response Profiles

Table 1: Hormonal Effects of Cetrorelix vs. GnRH Agonists in Preclinical Models [6] [7]

| Parameter | Cetrorelix (Antagonist) | GnRH Agonists (Triptorelin, Buserelin) | Control |

|---|---|---|---|

| LH Levels | Significant inhibition | Initial stimulation followed by reduction | Normal pulsatile pattern |

| FSH Levels | Significant inhibition | Initial stimulation followed by reduction | Normal pulsatile pattern |

| Serum Estradiol | Lower levels | Lower levels | Normal pubertal levels |

| Pituitary GnRH Receptor Expression | Significantly decreased | Minimal effect | Baseline expression |

| LH-β Subunit Gene Expression | Significantly decreased | Minimal effect | Baseline expression |

| FSH-β Subunit Gene Expression | No significant effect | Stimulated | Baseline expression |

| Alpha Subunit Gene Expression | No significant effect | Stimulated | Baseline expression |

Clinical Pharmacokinetic and Dosing Profiles

Table 2: Clinical and Pharmacological Comparison in Human Applications [3] [1] [5]

| Characteristic | Cetrorelix (Antagonist) | GnRH Agonists |

|---|---|---|

| Onset of Action | Immediate (within hours) | Delayed (days to weeks) |

| Initial "Flare-up" | None | Significant occurrence |

| Time to Testosterone Suppression | 3 days (degarelix) [5] | 28 days (leuprolide) [5] |

| Half-life | ~62.8 hours (single dose) [3] | Varies by specific agent |

| Reversibility | Immediate after discontinuation | ~6 weeks for return of function |

| Dosing Frequency in IVF | Daily (0.25 mg) or single (3 mg) dose [3] [1] | Daily or depot formulations |

| Cardiovascular Risk Profile | More favorable [5] | Increased risk in patients with pre-existing CVD [5] |

| OHSS Risk in IVF | Significantly reduced [1] [2] | Higher risk [2] |

| Tumor Flare Risk in Cancer | None [5] | Significant risk (up to 63% of patients) [5] |

Experimental Models and Methodologies

Preclinical Rat Model of Puberty Inhibition

- Subjects: Prepubertal/peripubertal female rats

- Study Duration: Two multigroup experiments (12 and 10 days respectively)

- Treatment Groups:

- GnRH antagonist: Cetrorelix

- GnRH agonists: Triptorelin or buserelin

- Control groups

- Administration: Daily injections of respective compounds

Assessment Parameters [6] [7]:

- Pubertal Progress: Vaginal opening timing as puberty marker

- Organ Weights: Ovarian and uterine weights post-treatment

- Serum Hormones: LH, FSH, and estradiol levels via immunoassay

- Gene Expression: Pituitary GnRH receptor, LH-β, FSH-β, and alpha subunit mRNA levels using RT-PCR

- All three GnRH analogues significantly delayed vaginal opening and reduced ovarian weights

- Cetrorelix consistently inhibited LH and FSH levels without initial stimulation

- GnRH agonists initially stimulated gonadotropin levels before suppression

- Cetrorelix specifically downregulated pituitary GnRH receptor and LH-β subunit gene expression

Clinical IVF Trial Protocols

Multicenter Phase IIIb Clinical Trials [8]:

- Objective: Compare cetrorelix single-dose (3 mg) protocol versus depot GnRH agonist (triptorelin) in assisted reproduction

- Design: Prospective, randomized, controlled study

- Participants: Women undergoing controlled ovarian stimulation for IVF/ET

- Interventions:

- Cetrorelix group: Single 3 mg dose administered on stimulation day 7

- Agonist group: Depot triptorelin administration in luteal phase

- Primary Endpoints: Prevention of premature LH surges, oocyte retrieval rates, fertilization rates

- Key Outcome: Cetrorelix demonstrated equivalent efficacy in preventing premature LH surges with significantly shorter stimulation duration and reduced gonadotropin requirements

Clinical Applications and Therapeutic Implications

Assisted Reproductive Technologies

In controlled ovarian stimulation for IVF/ICSI, cetrorelix has become established in the short antagonist protocol, typically initiated when the lead follicle reaches 12-14 mm diameter [1] [2]. Compared to long agonist protocols, cetrorelix offers significant advantages including shorter treatment duration, reduced gonadotropin consumption, and markedly lower risk of Ovarian Hyperstimulation Syndrome (OHSS) [9] [1] [2]. The immediate suppression without flare effect enables more controlled cycle management and allows for GnRH agonist triggering, virtually eliminating severe OHSS risk [1] [2].

Recent large-scale retrospective analyses demonstrate cetrorelix's superior performance in LH surge control compared to other antagonists, with significantly lower incidence of LH ≥10 U/L (4.9% vs. 7.6%, p < 0.001) and more favorable endometrial receptivity patterns (66.2% Type A morphology) [10]. Live birth rates remain comparable between antagonist and agonist protocols, establishing the non-inferiority of cetrorelix-based approaches [9] [10].

Oncology Applications

In prostate cancer management, cetrorelix and other GnRH antagonists avoid the testosterone flare phenomenon observed with agonists, which can cause clinical disease exacerbation in up to 63% of patients [5]. The rapid testosterone suppression achieved with antagonists (3 days vs. 28 days with leuprolide) provides particular benefit for patients with symptomatic metastatic disease or impending cord compression [5].

Cardiovascular safety profiles favor GnRH antagonists, with the HERO trial demonstrating significantly lower major cardiovascular event rates with relugolix (2.9%) compared to leuprolide (6.2%), especially in patients with pre-existing cardiovascular disease [5]. This safety advantage is attributed to differential effects on FSH receptors and inflammatory pathways [5].

Conclusion and Future Perspectives

Cetrorelix represents a mechanistically distinct approach to HPG axis manipulation through immediate competitive receptor blockade, offering significant clinical advantages over GnRH agonists in scenarios requiring rapid hormonal suppression without initial stimulation. The experimental evidence demonstrates its unique effects on pituitary gene expression and hormonal secretion patterns, translating to improved safety profiles for both ovarian stimulation in ART and androgen deprivation in oncology.

References

- 1. Cetrorelix in reproductive medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GnRH agonist versus GnRH antagonist in in vitro fertilization ... [rbej.biomedcentral.com]

- 3. Cetrorelix: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 4. What is the mechanism of Cetrorelix? [synapse.patsnap.com]

- 5. GNRH agonists vs antagonists in prostate cancer [urologytimes.com]

- 6. Comparative analysis of different puberty inhibiting ... [pubmed.ncbi.nlm.nih.gov]

- 7. Comparative Analysis of Different Puberty Inhibiting ... [nature.com]

- 8. Article Depot GnRH agonist versus the single dose ... [sciencedirect.com]

- 9. Comparison of GnRH Agonist, GnRH Antagonist, and ... [pmc.ncbi.nlm.nih.gov]

- 10. Comparison of pregnancy outcomes and safety between ... [frontiersin.org]

Comprehensive Application Notes and Protocols for Cetrorelix in Controlled Ovarian Stimulation

Introduction and Background

Cetrorelix is a synthetic decapeptide that functions as a competitive gonadotropin-releasing hormone (GnRH) antagonist, playing a pivotal role in modern reproductive medicine by preventing premature luteinizing hormone (LH) surges during controlled ovarian stimulation (COS). Since its initial applications in oncology and subsequent approval in the European Union in 1999, cetrorelix has become an integral component of assisted reproduction technology (ART) protocols, particularly for in vitro fertilization (IVF) and intracytoplasmic sperm injection (ICSI) treatments. [1] The development of GnRH antagonists like cetrorelix addressed a critical need in reproductive medicine—the effective suppression of premature LH surges that can compromise oocyte quality and pregnancy rates during ovarian stimulation. Unlike GnRH agonists that cause an initial "flare-up" effect before suppression, cetrorelix provides immediate suppression of gonadotropin secretion without this initial stimulation, offering significant clinical advantages in terms of treatment duration and side effect profile. [1]

The historical development of cetrorelix began with the structural elucidation and synthesis of GnRH by Schally and Guillemin in 1971, which earned them the Nobel Prize. This foundational work enabled the development of GnRH agonists in 1981, followed by the discovery of cetrorelix as the first "third generation" GnRH antagonist by Schally in 1988. [1] Critical scientific contributions by Reissmann et al. and Albano et al. established the clinical efficacy and appropriate dosing protocols for cetrorelix, leading to its rapid adoption in reproductive medicine. The evolution of cetrorelix from theoretical concept to clinical staple represents a significant advancement in our ability to precisely control the ovarian stimulation process, offering improved patient safety and treatment outcomes compared to traditional approaches. [1]

Mechanism of Action

Pharmacological Profile

Cetrorelix acts through competitive antagonism at GnRH receptors in the anterior pituitary gland, effectively blocking the binding of endogenous GnRH and preventing the downstream signaling cascades that lead to gonadotropin secretion. Structurally, cetrorelix is a synthetic decapeptide with specific amino acid modifications that enhance its receptor binding affinity while eliminating intrinsic agonist activity. [1] [2] This molecular design results in rapid suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion within hours of administration, with maximum plasma concentrations reached 1-2 hours after subcutaneous injection and an absolute bioavailability of approximately 85%. [1] The distribution characteristics include significant protein binding (approximately 85%), primarily to albumin, and a terminal half-life of approximately 30 hours after single-dose administration, which extends to approximately 80 hours following multiple injections. [1]

The reversibility of effect is a key pharmacological advantage of cetrorelix, with spontaneous ovulation typically returning in the subsequent treatment cycle, allowing for flexibility in treatment planning. [1] Cetrorelix demonstrates minimal involvement in the cytochrome P450 enzyme system, reducing the potential for drug-drug interactions, though comprehensive interaction studies have not been conducted. [1] From a clinical perspective, the rapid onset of action and reversible suppression make cetrorelix particularly suitable for the short-term prevention of premature LH surges during the critical late follicular phase of ovarian stimulation cycles, aligning perfectly with the temporal requirements of controlled ovarian stimulation protocols.

Molecular Signaling Pathways

At the cellular level, cetrorelix modulates multiple intracellular signaling cascades through its action on the GnRH receptor, a G-protein coupled receptor (GPCR). Research has demonstrated that cetrorelix exhibits higher potency than other GnRH antagonists (ganirelix and teverelix) in inhibiting GnRH-mediated intracellular calcium (Ca²⁺) increases, with effective inhibition occurring at concentrations of 1 nM–1 µM compared to 100 nM–1 µM for the other antagonists. [3] This differential modulation extends to other signaling pathways, with cetrorelix showing significant potency in reducing GnRH-mediated cAMP accumulation and effectively inhibiting phosphorylation of extracellular signal-regulated kinase 1 and 2 (ERK1/2) and cAMP response element-binding protein (CREB) at similar doses to other antagonists. [3]

The biased signaling profile of cetrorelix represents an important pharmacological characteristic, as it demonstrates pathway-specific inhibitory potency while maintaining consistent efficacy with other antagonists in suppressing LHβ gene transcription—the primary therapeutic target. [3] This selective modulation of intracellular pathways suggests that structural differences between GnRH antagonists, despite minimal amino acid variations, can translate to distinct signaling bias at the receptor level. The molecular mechanism involves competitive binding to the GnRH receptor, which prevents the conformational changes required for G-protein coupling and subsequent activation of downstream effectors including phospholipase Cβ (PLCβ), inositol trisphosphate (IP3), diacylglycerol (DAG), and protein kinase C (PKC). [3] This comprehensive suppression of GnRH receptor signaling ultimately inhibits the synthesis and secretion of LH and FSH, providing the physiological basis for its clinical application in preventing premature LH surges.

Clinical Protocols

Standard Dosing Regimens

Cetrorelix is commercially available in two primary formulations for controlled ovarian stimulation: a multiple-dose preparation containing 0.25 mg cetrorelix acetate and a single-dose preparation containing 3 mg cetrorelix. [1] In clinical practice, the multiple-dose regimen has emerged as the gold standard approach, offering flexibility in treatment adjustment while maintaining comparable efficacy to the single-dose protocol in terms of pregnancy rates, embryo transfer outcomes, and oocyte retrieval parameters. [1] The standard administration involves subcutaneous injection into the abdominal fat tissue, typically initiated on stimulation day 6 (approximately 5-6 days after commencing gonadotropin stimulation), with the exact timing guided by follicular development and serum estradiol levels. [1]

Table 1: Standard Cetrorelix Dosing Protocols

| Protocol Type | Formulation | Dosing Schedule | Initiation Criteria | Duration |

|---|---|---|---|---|

| Multiple-Dose | 0.25 mg vials | Once daily (every 24 hours) | Follicle size 12-14 mm or serum E2 >300-400 pg/ml | Until trigger day |

| Single-Dose | 3 mg vial | Single administration | Follicle size 12-14 mm | Covers 4-day period |

| Flexible | 0.25 mg vials | Based on follicular growth | Individualized (often day 5-7 of stimulation) | Until trigger day |

The initiation criteria for cetrorelix administration are typically based on follicular size (usually when the leading follicle reaches 12-14 mm in diameter) and serum estradiol levels, though protocols may be individualized based on patient response characteristics. [1] The multiple-dose protocol offers the advantage of adaptability, allowing clinicians to tailor the antagonist initiation to the patient's specific response pattern, potentially reducing overall medication exposure while maintaining effective LH suppression. Administration continues until the day of final oocyte maturation trigger, with the last cetrorelix dose typically administered concurrently with or prior to the trigger medication. [1] Recent evidence suggests that protocol modifications, such as cessation of cetrorelix on the trigger day itself, may improve embryological outcomes for specific patient populations, particularly those with sufficient ovarian reserve. [4]

Protocol Implementation and Monitoring

Successful implementation of cetrorelix protocols requires meticular monitoring of follicular development and endocrine parameters throughout the stimulation cycle. The standard approach involves initiating gonadotropin stimulation (typically recombinant or urinary FSH preparations) on menstrual cycle day 2-3, with starting doses individualized based on patient age, antral follicle count, anti-Müllerian hormone (AMH) levels, and previous response history. [1] [4] Transvaginal ultrasonography is performed every 2-3 days to assess follicular growth, with serum measurements of estradiol, LH, and progesterone to monitor endocrine response. Cetrorelix initiation typically occurs when at least one follicle reaches 12-14 mm in diameter, which generally corresponds to stimulation day 5-6 for most patients. [1]

The following diagram illustrates the standard workflow for cetrorelix protocol implementation in controlled ovarian stimulation:

Diagram 1: Workflow for Cetrorelix Protocol in Controlled Ovarian Stimulation

During the monitoring phase while on cetrorelix, specific attention should be paid to LH levels to ensure adequate suppression (typically <10 IU/L) and to estradiol trends to monitor follicular response. [4] The criteria for triggering final oocyte maturation generally include the presence of at least three follicles measuring 17-18 mm in diameter, though specific center protocols may vary. Either human chorionic gonadotropin (hCG) or GnRH agonist may be used as the trigger, with GnRH agonist triggers particularly beneficial for patients at high risk of ovarian hyperstimulation syndrome (OHSS) as they virtually eliminate this risk. [1] The individualization of treatment based on patient characteristics and response patterns is essential for optimizing outcomes, with potential modifications including adjustment of gonadotropin doses during stimulation, timing of cetrorelix initiation, and selection of appropriate trigger medication.

Experimental Methodologies

Clinical Study Designs

Randomized controlled trials represent the gold standard for evaluating cetrorelix efficacy and safety in controlled ovarian stimulation. A typical study design randomizes participants into either cetrorelix or control groups, with the primary endpoint usually being the incidence of premature LH surge, defined as an LH elevation >10 IU/L before trigger administration. [5] Secondary endpoints typically include the number of oocytes retrieved, fertilization rates, embryo quality parameters, clinical pregnancy rates, and incidence of OHSS. [5] [6] [4] Studies generally employ strict inclusion and exclusion criteria to create homogeneous patient populations, with common inclusion criteria encompassing specific age ranges (typically 20-40 years), body mass index limitations (<35 kg/m²), and ovarian reserve parameters (such as antral follicle count and AMH levels). [6] [4]

For dose-finding studies, researchers typically employ a double-blind, randomized design comparing multiple cetrorelix doses (e.g., 0.125 mg, 0.25 mg, 0.5 mg) against active controls or placebo. These studies focus on establishing the minimal effective dose that reliably prevents premature LH surges while minimizing medication exposure and potential side effects. [7] The statistical analysis of such trials typically includes both intention-to-treat and per-protocol analyses, with sample size calculations based on non-inferiority margins for primary endpoints like ongoing pregnancy rates. Recent optimized protocols have also explored timing modifications, such as cessation of cetrorelix on trigger day rather than continuation, with studies demonstrating improved embryological outcomes for specific patient subgroups without increasing premature LH surge rates. [4]

Molecular Assay Techniques

The mechanistic evaluation of cetrorelix action employs sophisticated molecular techniques to elucidate its effects on intracellular signaling pathways. Bioluminescence resonance energy transfer (BRET) assays represent a key methodology for real-time monitoring of intracellular calcium fluctuations in response to GnRH receptor activation and antagonist inhibition. [3] These assays typically utilize cell lines expressing the GnRH receptor (such as transfected HEK293 or SH-SY5Y cells) or endogenous receptor-expressing pituitary-derived LβT2 cells, treated with GnRH in the presence or absence of cetrorelix at varying concentrations. The calcium flux kinetics are characterized by rapid increase peaking within approximately 5 seconds after GnRH stimulation, returning to baseline within 80 seconds, with area under the curve (AUC) calculations used to quantify antagonist inhibitory potency. [3]

Additional molecular techniques include Western blotting for evaluation of phosphorylated ERK1/2 and CREB levels, immunostaining for assessment of β-catenin activation, and real-time quantitative PCR for measurement of LHβ gene transcription. [3] These complementary approaches provide comprehensive insight into the multifaceted intracellular signaling modulation by cetrorelix, revealing its biased antagonism profile across different pathways. For gene expression studies in animal models, quantitative reverse transcription polymerase chain reaction (qRT-PCR) is employed with specific primers for key reproductive markers such as prolactin (Prl) and insulin-like growth factor-binding protein 1 (Igfbp1), which serve as indicators of uterine decidualization status. [8] The integrated application of these diverse molecular methodologies enables researchers to construct a comprehensive picture of cetrorelix action from receptor binding through downstream genomic effects, informing both clinical application and future drug development.

Clinical Outcomes and Efficacy Data

Prevention of Premature LH Surge

The primary efficacy endpoint for cetrorelix in controlled ovarian stimulation is the prevention of premature LH surges, which can compromise oocyte quality and cycle outcomes. Clinical studies have consistently demonstrated the superiority of cetrorelix-containing protocols compared to stimulation without GnRH antagonist coverage. A prospective randomized trial by Lin et al. (2008) reported a statistically significant reduction in premature LH surge rates when cetrorelix was incorporated into letrozole and gonadotropin protocols (19.4% with cetrorelix versus 43.4% without cetrorelix). [5] This substantial risk reduction underscores the critical role of cetrorelix in maintaining cycle integrity and preventing the detrimental effects of premature luteinization on oocyte maturation and endometrial receptivity.

The efficacy of cetrorelix in preventing LH surges is further reflected in embryological and clinical outcomes. A large retrospective analysis by Xu et al. (2021) demonstrated that protocol optimization through cessation of cetrorelix on trigger day significantly improved key embryological parameters, including the number of oocytes retrieved, fertilization rates, and the proportion of high-quality embryos, without increasing the risk of premature ovulation. [4] These improvements were particularly pronounced in specific patient subgroups, including women under 35 years of age and those with sufficient ovarian reserve (AMH between 1.1-4.7 ng/ml). The stratified efficacy across patient populations highlights the importance of individualized protocol selection based on patient characteristics, with cetrorelix demonstrating consistent reliability in preventing untimely LH surges across diverse clinical scenarios.

Ovarian Hyperstimulation Syndrome (OHSS) Risk Reduction

Cetrorelix protocols offer a significant advantage in reducing the risk of ovarian hyperstimulation syndrome, a potentially life-threatening complication of controlled ovarian stimulation. The almost complete prevention of severe OHSS with antagonist protocols represents one of the most important safety benefits compared to traditional agonist protocols. [1] A prospective case-control study specifically evaluating the role of cetrorelix in OHSS prevention and treatment demonstrated statistically significant reductions in moderate and severe OHSS incidence among patients receiving cetrorelix during the early luteal phase following oocyte retrieval. [6] The mechanistic basis for this protective effect lies in the ability to use GnRH agonist triggers instead of hCG in antagonist protocols, which virtually eliminates the risk of late-onset OHSS while maintaining excellent oocyte maturity and fertilization rates.

Table 2: Clinical Outcomes with Cetrorelix Protocols

| Outcome Measure | Cetrorelix Protocol Results | Comparative Data | Significance |

|---|---|---|---|

| Premature LH Surge | 19.4% incidence [5] | 43.4% without antagonist [5] | p<0.05 |

| Moderate OHSS | Significant reduction [6] | Higher in control groups [6] | p=0.03 |

| Severe OHSS | Nearly eliminated [1] [6] | Reported in agonist protocols [1] | p=0.01 |

| Pregnancy Rate | Comparable to agonist protocols [1] | No significant difference [1] | Equi-effective |

| Oocytes Retrieved | Slightly reduced [1] | More with agonist protocols [1] | Comparable quality |

| Gonadotropin Dose | Reduced consumption [1] | Higher in agonist protocols [1] | Significant saving |

The clinical management implications of this risk reduction are substantial, particularly for high-responder patients and those with polycystic ovarian syndrome (PCOS) who are at increased risk for OHSS. The study by Inani (2023) implemented a specific protocol of cetrorelix 0.25 mg administered for five days starting from the day of oocyte retrieval, which effectively reduced the incidence and severity of OHSS in at-risk patients. [6] This therapeutic application of cetrorelix extends beyond prevention to active management of established OHSS, offering clinicians a valuable tool for mitigating one of the most serious complications in assisted reproduction. The overall impact on patient safety, combined with maintained efficacy in terms of pregnancy rates, positions cetrorelix protocols as the preferred approach for patients at increased risk of hyperstimulation.

Comparative Analysis

Cetrorelix versus GnRH Agonists

The comparative efficacy between cetrorelix and GnRH agonists has been extensively evaluated in clinical studies, with current evidence demonstrating comparable live birth rates between the two approaches despite initial concerns from earlier Cochrane analyses. [1] The key distinctions lie in their mechanisms of action, side effect profiles, and practical implementation considerations. While GnRH agonists initially cause a "flare-up" effect with increased gonadotropin release before achieving pituitary downregulation, cetrorelix provides immediate suppression without this initial stimulation phase. [1] This fundamental difference translates to several clinical advantages for cetrorelix, including shorter stimulation duration, reduced gonadotropin consumption, and virtual elimination of ovarian hyperstimulation syndrome (OHSS) risk when combined with GnRH agonist triggering. [1]

From a practical standpoint, cetrorelix protocols offer significantly shorter treatment cycles compared to long agonist protocols—typically 10-12 days versus 4-5 weeks—reducing both the physical and psychological burden on patients undergoing fertility treatment. [1] The reduced medication exposure and shorter treatment duration also contribute to lower overall cycle costs, despite the higher per-injection price of cetrorelix (approximately €56 per injection) compared to agonists (approximately €17 per injection). [1] The side effect profile differs between the approaches, with agonists more commonly causing hypoestrogenic symptoms such as hot flashes and vaginal dryness due to profound suppression, while cetrorelix is associated with a higher incidence of local injection site reactions (redness, swelling, and pain) but fewer systemic hormonal side effects. [1] The reversible suppression with cetrorelix allows for more rapid return of normal pituitary-ovarian function following treatment discontinuation, an important consideration for patients undergoing multiple treatment cycles.

Comparison with Other GnRH Antagonists

Cetrorelix demonstrates distinct characteristics when compared to other GnRH antagonists such as ganirelix and teverelix, despite sharing highly similar molecular structures with only 1-2 amino acid differences. In vitro studies have revealed that cetrorelix exhibits higher potency in inhibiting GnRH-induced intracellular calcium increases, with significant inhibition observed at concentrations of 1 nM–1 µM compared to 100 nM–1 µM for ganirelix and teverelix. [3] This enhanced inhibitory profile extends to cAMP accumulation, where cetrorelix also demonstrated superior potency in reducing GnRH-mediated signaling in transfected SH-SY5Y cell models. [3] Despite these differences in intracellular pathway modulation, all three antagonists showed equivalent efficacy in inhibiting LHβ gene transcription—the primary therapeutic endpoint—suggesting that the biased signaling properties may not translate to differential clinical outcomes for conventional ovarian stimulation applications.

From a clinical perspective, cetrorelix and ganirelix (the two commercially available antagonists for ovarian stimulation) demonstrate comparable efficacy in preventing premature LH surges and achieving successful pregnancy outcomes. [1] [3] Both agents share similar pharmacokinetic profiles, including rapid absorption following subcutaneous injection (mean absolute bioavailability of 85% for cetrorelix versus 91% for ganirelix) and comparable suppression of gonadotropin secretion. [2] The clinical choice between these agents often depends on center-specific protocols, clinician preference, and medication availability rather than efficacy considerations, as head-to-head trials have not demonstrated consistent superiority of one agent over the other for routine clinical applications. The similar embryological and clinical outcomes between these antagonists provide clinicians with valuable flexibility in protocol design, allowing selection based on individual patient characteristics and response patterns.

Conclusion

Cetrorelix has established itself as a foundational component of modern controlled ovarian stimulation protocols, offering an effective and patient-friendly approach to preventing premature LH surges during assisted reproduction treatments. The extensive clinical experience and research evidence supporting cetrorelix demonstrate its comparable efficacy to GnRH agonist protocols in terms of live birth rates, while offering distinct advantages in safety profile, particularly through dramatic reduction in ovarian hyperstimulation syndrome risk. [1] The molecular characteristics of cetrorelix, including its biased signaling properties and higher potency in inhibiting specific intracellular pathways compared to other antagonists, provide a scientific foundation for its clinical effects and inform protocol optimization strategies. [3]

Future research directions for cetrorelix include continued refinement of dosing protocols, particularly through personalized approaches based on patient characteristics and response patterns. The promising findings regarding cessation of cetrorelix on trigger day for patients with sufficient ovarian reserve warrant further investigation in larger prospective trials. [4] Additionally, exploration of novel applications beyond conventional IVF, such as fertility preservation in patients undergoing immune checkpoint inhibitor therapy, represents an emerging frontier where cetrorelix may offer protective benefits for ovarian function. [8] The evolution of cetrorelix from initial development to current clinical practice exemplifies the continuous advancement in reproductive medicine, where scientific innovation translates to improved patient care through enhanced efficacy, reduced risks, and more patient-centered treatment approaches.

References

- 1. Cetrorelix in reproductive medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cetrorelix - an overview [sciencedirect.com]

- 3. GnRH Antagonists Produce Differential Modulation of the ... [pmc.ncbi.nlm.nih.gov]

- 4. GnRH Antagonist Protocol With Cessation of Cetrorelix on ... [frontiersin.org]

- 5. Effectiveness of cetrorelix for the prevention of premature ... [pubmed.ncbi.nlm.nih.gov]

- 6. Role of cetrorelix in the prevention and treatment of ovarian ... [jchm.in]

- 7. Effect of cetrorelix dose on premature LH surge during ... [sciencedirect.com]

- 8. Effects of Cetrorelix on Ovary and Endometrium Prior to ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols for Cetrorelix in IVF Antagonist Cycles

Then, I will now begin writing the main body of the article.

Introduction and Mechanism of Action